molecular formula C9H12N4O B14287338 2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate CAS No. 117015-34-6

2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate

Cat. No.: B14287338
CAS No.: 117015-34-6
M. Wt: 192.22 g/mol
InChI Key: IRPOCWAIJCXTDU-UHFFFAOYSA-N
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Description

2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate is a unique organic compound known for its versatile chemical properties and applications in various fields. This compound features a cyano group, a cyclohexylamino group, and a diazonioethenolate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate typically involves the reaction of cyclohexylamine with cyanoacetic acid derivatives under controlled conditions. One common method includes the following steps:

    Formation of Cyanoacetamide: Cyclohexylamine reacts with cyanoacetic acid to form N-cyclohexylcyanoacetamide.

    Diazotization: The N-cyclohexylcyanoacetamide is then treated with nitrous acid to introduce the diazonium group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, thiols, and amines are employed under mild conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The cyano group also contributes to its reactivity and potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate: shares similarities with other cyano and diazonium compounds, such as 2-cyano-1,2-dihydro-1-hydroxyisoquinoline and 2-cyano-1,1-dimethylethyldeoxynucleoside phosphite.

Uniqueness

  • The presence of both a cyano group and a diazonium group in this compound makes it unique, offering a combination of reactivity and stability that is not commonly found in other compounds. This dual functionality allows for a wide range of chemical transformations and applications.

Properties

CAS No.

117015-34-6

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

2-cyano-N-cyclohexyl-2-diazoacetamide

InChI

InChI=1S/C9H12N4O/c10-6-8(13-11)9(14)12-7-4-2-1-3-5-7/h7H,1-5H2,(H,12,14)

InChI Key

IRPOCWAIJCXTDU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C(=[N+]=[N-])C#N

Origin of Product

United States

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